molecular formula C8H7NaO3S B8057287 Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

Cat. No. B8057287
M. Wt: 206.20 g/mol
InChI Key: PCCKONVRKJWSDK-UHFFFAOYSA-M
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Description

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate is a useful research compound. Its molecular formula is C8H7NaO3S and its molecular weight is 206.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Sulfonylated Benzofurans : A protocol using sodium sulfinates for synthesizing sulfonylated benzofurans via Ag-catalyzed oxidative cyclization has been established. This method allows for the construction of various benzofurans with high chemo- and regioselectivities under mild conditions (Wu et al., 2017).

  • Degradation of Carbofuran Derivatives : Research on the stability of carbofuran derivatives in restricted water environments found that sodium sulfinates significantly impact the basic hydrolysis rates of these compounds, influencing their environmental stability (Morales et al., 2012).

  • Palladium-catalyzed Synthesis of 2-Arylbenzofurans : Sodium sulfinates are used in a palladium-catalyzed synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles. This method offers a convenient and practical strategy for synthesizing benzofuran derivatives (Chen et al., 2014).

  • Reactions with Halogen Compounds : Sodium 1-benzyl-1,4-dihydronicotinamide-4-sulfinate, a related compound, reacts with various halogen compounds to yield diverse sulfones and reduction products, demonstrating its utility in organic synthesis (Inoue et al., 1977).

  • Recent Progress in Synthesis of Sulfur Compounds : Sodium sulfinates have been widely used in organic synthesis due to their stable properties, simple synthesis, and low cost. They are employed in various reactions to synthesize sulfur compounds (Huang et al., 2019).

  • Copper-Catalyzed Direct Sulfonylation : Sodium sulfinates have been used in copper-catalyzed direct sulfonylation of C(sp(2))-H bonds, providing an efficient protocol for synthesizing diverse aryl sulfones (Rao & Shi, 2015).

  • Synthesis and Applications Review : A review highlights the preparation and multifaceted synthetic applications of sodium sulfinates. They serve as building blocks for many valuable organosulfur compounds, demonstrating their versatility (Reddy & Kumari, 2021).

  • Fluorescent Indicators for Cytosolic Sodium : Fluorescent indicators sensitive to cytosolic Na+ concentrations have been synthesized using sodium 1,7-diaza-4,10,13-trioxacyclopentadecane sulfinates. These indicators are useful for biological studies related to sodium concentrations in cells (Minta & Tsien, 1989).

  • Electrochemical Synthesis of Sulfonated Benzothiophenes : Electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates offers a sustainable and efficient way to synthesize 3-sulfonated benzothiophenes (Zhang et al., 2021).

  • Bromodifluoromethylation of Heteroaromatics : Sodium bromodifluoromethanesulfinate, a related compound, is used for the bromodifluoromethylation of heteroaromatics like benzofuran, demonstrating its role in specialized chemical reactions (Zhang et al., 2016).

properties

IUPAC Name

sodium;2,3-dihydro-1-benzofuran-5-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10)7-1-2-8-6(5-7)3-4-11-8;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKONVRKJWSDK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Reactant of Route 2
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
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Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Reactant of Route 4
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Reactant of Route 5
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate
Reactant of Route 6
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

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